molecular formula C24H37N3O4S2 B12619047 C24H37N3O4S2

C24H37N3O4S2

Cat. No.: B12619047
M. Wt: 495.7 g/mol
InChI Key: SKPMLALXOFVFJT-QFIPXVFZSA-N
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Description

The compound with the molecular formula C24H37N3O4S2 Bis[2-(tosylamino)-3-methylbutyl]amine . This compound is characterized by its complex structure, which includes multiple functional groups such as sulfonamides and secondary amines. It is primarily used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(tosylamino)-3-methylbutyl]amine typically involves the reaction of 2-(tosylamino)-3-methylbutylamine with appropriate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Bis[2-(tosylamino)-3-methylbutyl]amine may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(tosylamino)-3-methylbutyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[2-(tosylamino)-3-methylbutyl]amine is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis[2-(tosylamino)-3-methylbutyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of sulfonamide groups allows it to form strong interactions with protein active sites, leading to its inhibitory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H37N3O4S2

Molecular Weight

495.7 g/mol

IUPAC Name

N-[(2S)-1-(cyclohexylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H37N3O4S2/c1-18-8-10-21(11-9-18)33(30,31)27-15-12-19(13-16-27)23(28)26-22(14-17-32-2)24(29)25-20-6-4-3-5-7-20/h8-11,19-20,22H,3-7,12-17H2,1-2H3,(H,25,29)(H,26,28)/t22-/m0/s1

InChI Key

SKPMLALXOFVFJT-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3CCCCC3

Origin of Product

United States

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